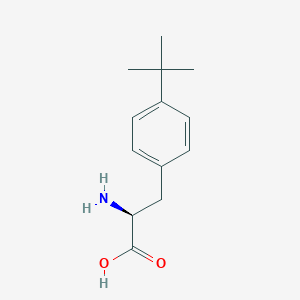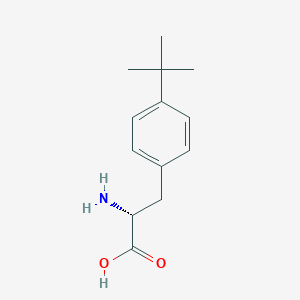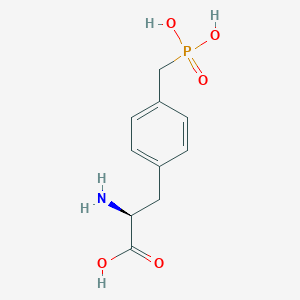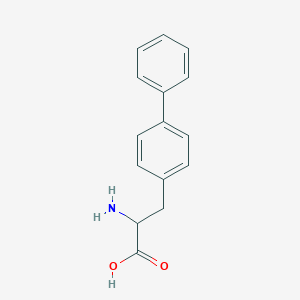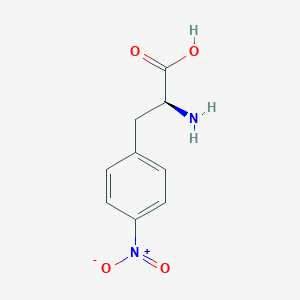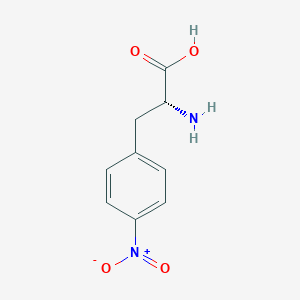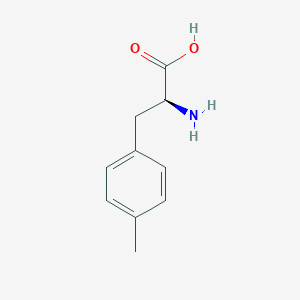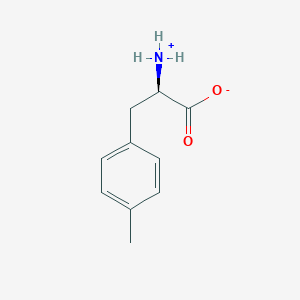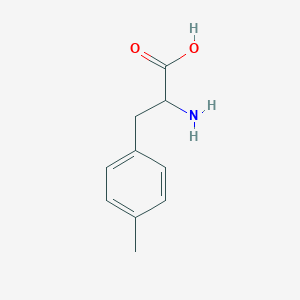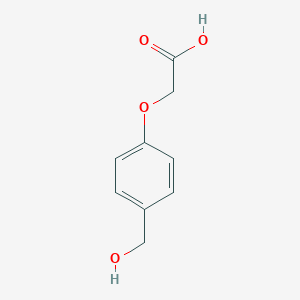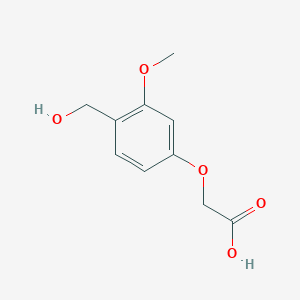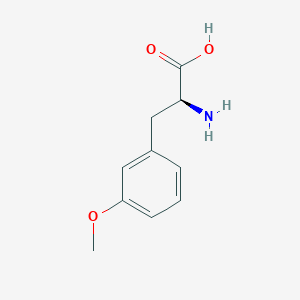
3-Methoxy-L-Phenylalanine
Descripción general
Descripción
3-Methoxy-L-Phenylalanine is a phenylalanine derivative . It is also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-L-phenylalanine .
Synthesis Analysis
The synthesis of 3-Methoxy-L-Phenylalanine involves the use of phenylalanine ammonia lyases (PALs) for the amination of a variety of cinnamic acids . This process has been shown to be a cost-efficient method to produce a variety of phenylalanine analogues . The use of covalent immobilization onto commercially available supports creates a heterogeneous catalyst with good recovered activity (50%) and excellent stability . The immobilized enzyme was also incorporated in continuous flow for the synthesis of 3-methoxy-phenyl alanine and 4-nitro-phenylalanine, which allowed for shorter reaction times (20 min of contact time) and excellent conversions (88% ± 4% and 89% ± 5%) respectively, which could be maintained over an extended period of time, up to 24 hours .Molecular Structure Analysis
The molecular formula of 3-Methoxy-L-Phenylalanine is C10H13NO3 . Its molecular weight is 195.22 .Chemical Reactions Analysis
The application of phenylalanine ammonia lyases (PALs) for the amination of a variety of cinnamic acids has been shown to be a cost-efficient method to produce a variety of phenylalanine analogues . The immobilized enzyme was also incorporated in continuous flow for the synthesis of 3-methoxy-phenyl alanine and 4-nitro-phenylalanine .Physical And Chemical Properties Analysis
The molecular weight of 3-Methoxy-L-Phenylalanine is 195.22 . Its linear formula is C10H13NO3 .Aplicaciones Científicas De Investigación
- Background : PALs are enzymes that naturally catalyze the conversion of L-phenylalanine to trans-cinnamic acid, releasing ammonia. They play a crucial role in the biosynthesis of polyphenolic compounds in plants .
- Application : Researchers have engineered PALs to enhance their activity toward challenging substrates. For instance, 3,4-dimethoxy-l-phenylalanine (3,4-DMeO-L-Phe) and 3-bromo-4-methoxy-phenylalanine (3-Br-4-MeO-L-Phe) are valuable di-substituted substrates. Rational design and saturation mutagenesis have led to improved PAL variants, expanding their substrate scope .
- Application : 4-methoxy-L-phenylalanine dithiocarbamate (MOPADTC) was successfully synthesized. Two 99mTc-labeled complexes ([99mTc]TcN-MOPADTC and [99mTc]TcO-MOPADTC) exhibited high radiochemical purities and potential for tumor imaging .
Phenylalanine Ammonia-Lyases (PALs) Engineering
Radiolabeling for Tumor Imaging
Antioxidant Properties
Mecanismo De Acción
Target of Action
3-Methoxy-L-Phenylalanine is a derivative of the amino acid phenylalanine . It is believed to interact with phenylalanine ammonia-lyase (PAL), an enzyme involved in the metabolism of phenylalanine . PAL plays a crucial role in the biosynthesis of various bioactive compounds, including flavonoids , which are known for their anti-inflammatory and anticancer activities.
Mode of Action
The interaction of 3-Methoxy-L-Phenylalanine with its target, PAL, results in the production of highly valuable di-substituted substrates . The compound’s interaction with PAL has been tailored through protein engineering, specifically targeting mono-substituted phenylalanine and cinnamic acid substrates .
Biochemical Pathways
3-Methoxy-L-Phenylalanine is involved in the phenylalanine metabolic pathway . This pathway leads to the production of maleylacetoacetate through a four-step biochemical reaction . Additionally, it is also involved in the shikimate and acetate pathways, which originate in plastids and endoplasmic reticulum, respectively .
Pharmacokinetics
It is known that phenylalanine and its derivatives are metabolized to produce various compounds, including maleylacetoacetate . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methoxy-L-Phenylalanine and their impact on bioavailability need further investigation.
Result of Action
Its interaction with pal leads to the production of di-substituted substrates, which are valuable in various biochemical processes
Action Environment
The action of 3-Methoxy-L-Phenylalanine can be influenced by various environmental factors. For instance, the activity of PAL, the primary target of 3-Methoxy-L-Phenylalanine, can be affected by factors such as pH, temperature, and the presence of other compounds . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
When handling 3-Methoxy-L-Phenylalanine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
The use of enzymes for their higher enantioselectivity and chemoselectivity in the production of non-natural amino acids has been extensively studied and proved with multiple synthetic strategies . The combination of enzyme catalysis with flow technologies can have advantages not only in the reaction kinetics, but also in the productivity, catalyst reusability, and downstream processing . This work exemplifies the advantages that the combination of enzyme catalysis with flow technologies can have not only in the reaction kinetics, but also in the productivity, catalyst reusability, and downstream processing .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXGLOBWOMUGQB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449224 | |
| Record name | 3-Methoxy-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-L-Phenylalanine | |
CAS RN |
33879-32-2 | |
| Record name | 3-Methoxy-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




